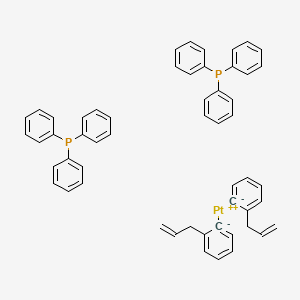
Bis(2-(2-propenyl)phenyl)bis(triphenylphosphine)platinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-(2-propenyl)phenyl)bis(triphenylphosphine)platinum: is a coordination complex that features platinum as the central metal atom, coordinated with two 2-(2-propenyl)phenyl ligands and two triphenylphosphine ligands. This compound is known for its applications in catalysis and material science due to its unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-(2-propenyl)phenyl)bis(triphenylphosphine)platinum typically involves the reaction of platinum(II) chloride with 2-(2-propenyl)phenyl and triphenylphosphine ligands under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by a solvent such as dichloromethane or toluene .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Bis(2-(2-propenyl)phenyl)bis(triphenylphosphine)platinum undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to form lower oxidation state platinum species.
Substitution: Ligand exchange reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions often use phosphine ligands or halide ions under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(0) species .
Scientific Research Applications
Chemistry: In chemistry, Bis(2-(2-propenyl)phenyl)bis(triphenylphosphine)platinum is used as a catalyst in various organic transformations, including hydrogenation and cross-coupling reactions .
Biology and Medicine: Its unique structure allows for interactions with biological molecules, potentially leading to new therapeutic agents .
Industry: In the industrial sector, this compound is utilized in the synthesis of advanced materials and as a catalyst in chemical manufacturing processes .
Mechanism of Action
The mechanism by which Bis(2-(2-propenyl)phenyl)bis(triphenylphosphine)platinum exerts its effects involves coordination chemistry principles. The platinum center can coordinate with various substrates, facilitating catalytic reactions. The 2-(2-propenyl)phenyl and triphenylphosphine ligands influence the electronic properties of the platinum center, enhancing its reactivity and selectivity in catalytic processes .
Comparison with Similar Compounds
Bis(triphenylphosphine)palladium(II) dichloride: This compound is similar in structure but contains palladium instead of platinum.
Bis(triphenylphosphine)nickel(II) chloride: Another similar compound with nickel as the central metal atom, used in various catalytic applications.
Uniqueness: Bis(2-(2-propenyl)phenyl)bis(triphenylphosphine)platinum is unique due to the presence of the 2-(2-propenyl)phenyl ligands, which provide distinct electronic and steric properties compared to other similar compounds. This uniqueness enhances its performance in specific catalytic and material science applications .
Properties
Molecular Formula |
C54H48P2Pt |
|---|---|
Molecular Weight |
954.0 g/mol |
IUPAC Name |
platinum(2+);prop-2-enylbenzene;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.2C9H9.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2-6-9-7-4-3-5-8-9;/h2*1-15H;2*2-5,7H,1,6H2;/q;;2*-1;+2 |
InChI Key |
WKCUCUMVHARFHX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC=CC=[C-]1.C=CCC1=CC=CC=[C-]1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















